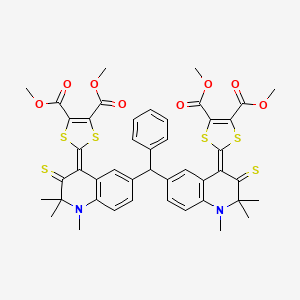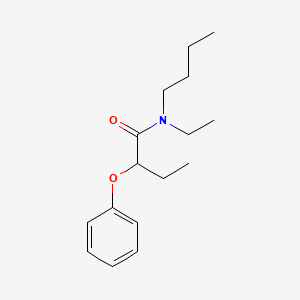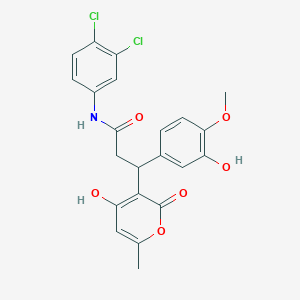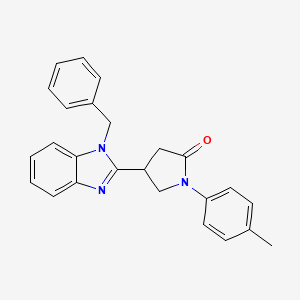
3-Dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dithiole-4,5-dicarboxylate: dimethyl 2-thioxo-1,this compound , is a sulfur-containing heterocyclic compound. Its chemical formula is C₇H₆O₄S₃
Preparation Methods
Synthetic Routes::
Reaction with Dimethyl Acetylenedicarboxylate: It is formed during the reaction of with .
Ethylene Trithiocarbonate Reaction: Another major route involves the reaction of with .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Reacts with nucleophiles.
Common Reagents: Various reagents, including potassium phosphate tribasic , diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , and 3-chloroperbenzoic acid .
Major Products: These reactions yield derivatives of the dithiole core.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Electron-Donating Properties: Relevant in organic electronics and materials science.
Antioxidant Properties: Investigated for potential health benefits.
Biological Activity: Further research needed to explore its effects.
Materials Science:
Mechanism of Action
The precise mechanism by which 3-Dithiole-4,5-dicarboxylate exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-Dithiole-4,5-dicarboxylate is unique, it shares structural features with other dithiole derivatives. Further research can elucidate its distinct properties.
Properties
Molecular Formula |
C45H42N2O8S6 |
|---|---|
Molecular Weight |
931.2 g/mol |
IUPAC Name |
dimethyl 2-[6-[[4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-sulfanylidenequinolin-6-yl]-phenylmethyl]-1,2,2-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C45H42N2O8S6/c1-44(2)36(56)30(42-58-32(38(48)52-7)33(59-42)39(49)53-8)25-20-23(16-18-27(25)46(44)5)29(22-14-12-11-13-15-22)24-17-19-28-26(21-24)31(37(57)45(3,4)47(28)6)43-60-34(40(50)54-9)35(61-43)41(51)55-10/h11-21,29H,1-10H3 |
InChI Key |
CMBQEVCNEWPKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C)C=CC(=C3)C(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C(C(=S)C6=C7SC(=C(S7)C(=O)OC)C(=O)OC)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038539.png)
![3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11038547.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038564.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038576.png)


![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11038607.png)
![ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11038617.png)
![ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate](/img/structure/B11038619.png)
![{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B11038623.png)
